Cas no 859833-12-8 ((6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride)

(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride is a fluorinated benzodioxin derivative with potential applications in pharmaceutical and chemical research. The compound features a benzodioxin core substituted with a fluorine atom at the 6-position and an aminomethyl group at the 8-position, rendered as a stable hydrochloride salt. Its structural characteristics make it a valuable intermediate for the synthesis of bioactive molecules, particularly in medicinal chemistry. The fluorine substitution enhances metabolic stability and binding affinity, while the hydrochloride form improves solubility and handling. This compound is suitable for use in drug discovery, receptor studies, and as a building block for further derivatization. Proper storage under inert conditions is recommended to maintain stability.
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride structure
859833-12-8 structure
商品名:(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride
CAS番号:859833-12-8
MF:C9H10NO2F.HCl
メガワット:219.64054
MDL:MFCD07772790
CID:718067
PubChem ID:18525698

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 化学的及び物理的性質

名前と識別子

    • (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine,hydrochloride
    • 4H-1,3-Benzodioxin-8-methanamine,6-fluoro-, hydrochloride (1:1)
    • (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
    • (6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride
    • BB_SC-9269
    • Z1013767708
    • J-501674
    • 1-(6-Fluoro-2H,4H-1,3-benzodioxin-8-yl)methanamine--hydrogen chloride (1/1)
    • 859833-12-8
    • EN300-65296
    • (6-luoro-4H-1,3-benzodioxin-8-yl)methanamine;hydrochloride
    • MS-22349
    • 1-(6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHANAMINE HYDROCHLORIDE
    • DTXSID70594461
    • (6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride
    • (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine;hydrochloride
    • MFCD07772790
    • CHEBI:194792
    • SCHEMBL2460792
    • AKOS016397760
    • (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride
    • MDL: MFCD07772790
    • インチ: InChI=1S/C9H10FNO2.ClH/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9;/h1-2H,3-5,11H2;1H
    • InChIKey: FBHYQVQESWEYTE-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C(=CC(=C2)F)CN)OCO1.Cl

計算された属性

  • せいみつぶんしりょう: 219.04600
  • どういたいしつりょう: 219.0462344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

  • ゆうかいてん: 217 °C
  • ふってん: 343.8°C at 760 mmHg
  • フラッシュポイント: 161.7°C
  • PSA: 44.48000
  • LogP: 2.65320

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride セキュリティ情報

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-65296-0.5g
(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
859833-12-8 95%
0.5g
$601.0 2023-02-13
TRC
F600910-50mg
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride
859833-12-8
50mg
$ 70.00 2022-06-04
Enamine
EN300-65296-0.25g
(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
859833-12-8 95%
0.25g
$383.0 2023-02-13
Enamine
EN300-65296-2.5g
(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
859833-12-8 95%
2.5g
$1509.0 2023-02-13
TRC
F600910-10mg
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride
859833-12-8
10mg
$ 50.00 2022-06-04
TRC
F600910-100mg
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride
859833-12-8
100mg
$ 115.00 2022-06-04
Enamine
EN300-65296-1.0g
(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
859833-12-8 95%
1.0g
$770.0 2023-02-13
Aaron
AR00GWML-500mg
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride
859833-12-8 95%
500mg
$79.00 2025-02-14
1PlusChem
1P00GWE9-50mg
(6-FLUORO-4H-1,3-BENZODIOXIN-8-YL)METHYLAMINE HYDROCHLORIDE
859833-12-8 95%
50mg
$275.00 2024-04-21
A2B Chem LLC
AH87681-50mg
(6-FLUORO-4H-1,3-BENZODIOXIN-8-YL)METHYLAMINE HYDROCHLORIDE
859833-12-8 95%
50mg
$224.00 2024-04-19

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 関連文献

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochlorideに関する追加情報

Introduction to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride (CAS No. 859833-12-8)

Compound (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride, identified by its CAS number 859833-12-8, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of benzodioxin derivatives, which have garnered considerable attention due to their diverse biological activities. The presence of a fluoro substituent and the unique structural framework of the benzodioxin ring system contribute to its distinct pharmacological properties.

The hydrochloride salt form of this compound enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active agents. In recent years, there has been a growing interest in benzodioxin derivatives due to their potential applications in the treatment of neurological disorders, infectious diseases, and cancer. The structural features of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride make it a promising candidate for further investigation in drug discovery and development.

One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The benzodioxin core is known to exhibit binding affinity for various receptors and enzymes, which can modulate physiological processes. Specifically, the fluoro substitution at the 6-position of the benzodioxin ring enhances its metabolic stability and bioavailability, making it an attractive scaffold for medicinal chemists.

Recent studies have demonstrated that derivatives of benzodioxin can possess potent anti-inflammatory and analgesic properties. The (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine moiety has been shown to interact with opioid receptors, potentially leading to the development of novel analgesics with improved efficacy and reduced side effects. Additionally, the hydrochloride salt form ensures that the compound remains stable under various storage conditions, facilitating its use in both laboratory research and industrial applications.

The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride involves a multi-step process that requires precise control over reaction conditions. The introduction of the fluoro group is particularly critical, as it significantly influences the compound's pharmacokinetic profile. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

In addition to its potential therapeutic applications, (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride has been explored in preclinical studies for its ability to modulate neurotransmitter systems. The compound's interaction with serotonin and dopamine receptors suggests its utility in treating conditions such as depression and anxiety. Furthermore, its structural similarity to known antipsychotic agents makes it a candidate for developing next-generation psychotropic drugs.

The hydrochloride salt form of this compound also offers advantages in terms of formulation and administration. Its enhanced solubility allows for easier incorporation into pharmaceutical formulations, including oral tablets and injectable solutions. This property is particularly important for achieving optimal drug delivery and patient compliance.

Current research is focused on optimizing the synthetic routes for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride to improve scalability and cost-effectiveness. Additionally, efforts are underway to explore new derivatives that may exhibit even greater biological activity while maintaining safety profiles comparable to existing drugs. The integration of computational chemistry techniques has accelerated the discovery process by allowing researchers to predict binding affinities and metabolic stability with high accuracy.

The impact of this compound on drug development extends beyond its immediate applications. By serving as a versatile scaffold for medicinal chemists, (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride contributes to the broader advancement of pharmacological research. Its unique structural features continue to inspire innovation in the design of novel therapeutic agents that address unmet medical needs.

In conclusion, (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride (CAS No. 859833-12-8) represents a significant advancement in pharmaceutical chemistry. Its promising biological activities, combined with its favorable physicochemical properties, make it a valuable asset in the quest for new medicines. As research progresses, this compound is expected to play an increasingly important role in addressing various health challenges worldwide.

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Amadis Chemical Company Limited
(CAS:859833-12-8)(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride
A1196960
清らかである:99%/99%
はかる:250mg/1g
価格 ($):365.0/694.0